4-[(2-Methylpropyl)sulfanyl]benzaldehyde
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Overview
Description
“4-[(2-Methylpropyl)sulfanyl]benzaldehyde” is a chemical compound with the CAS Number 53606-31-8 . It has a molecular weight of 194.3 . The IUPAC name for this compound is 4-(isobutylsulfanyl)benzaldehyde . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “4-[(2-Methylpropyl)sulfanyl]benzaldehyde” is 1S/C11H14OS/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 . This indicates that the compound has 11 carbon atoms, 14 hydrogen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
“4-[(2-Methylpropyl)sulfanyl]benzaldehyde” is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Catalysis and Synthesis : Sulfuric acid derivatives, similar to 4-[(2-Methylpropyl)sulfanyl]benzaldehyde, are used as recyclable catalysts in the synthesis of complex organic compounds. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester catalyzes the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, producing alkylmethylene-bis(3-methyl-5-pyrazolones) (Tayebi et al., 2011).
Crystal Structure Analysis : Compounds like 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, which share structural similarities with 4-[(2-Methylpropyl)sulfanyl]benzaldehyde, are studied for their crystal structures and supramolecular arrangements (Caracelli et al., 2018).
Solid Phase Organic Synthesis : Electron-rich benzaldehyde derivatives, including those related to 4-[(2-Methylpropyl)sulfanyl]benzaldehyde, are explored for use as linkers in solid phase organic synthesis. These linkers facilitate the production of secondary amide derivatives (Swayze, 1997).
Polymer Characterization and Bioproduction : Studies on benzaldehyde, the base molecule for 4-[(2-Methylpropyl)sulfanyl]benzaldehyde, include its bioproduction using Pichia pastoris in a two-phase partitioning bioreactor. This process is significant in the flavor industry (Craig & Daugulis, 2013).
Photocatalytic Applications : Research into the photocatalytic conversion of benzyl alcohol to benzaldehyde, a process relevant to derivatives like 4-[(2-Methylpropyl)sulfanyl]benzaldehyde, is conducted using metal-free catalysts. This is an environmentally friendly method with potential applications in green chemistry (Lima et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylpropylsulfanyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQXMBSNWIWJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541318 |
Source
|
Record name | 4-[(2-Methylpropyl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropyl)sulfanyl]benzaldehyde | |
CAS RN |
53606-31-8 |
Source
|
Record name | 4-[(2-Methylpropyl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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